Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVNEZFABTJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138097-50-2 | |
| Record name | tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable brominated precursor with a thioamide under specific conditions.
Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperidine derivative.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring or the piperidine moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral properties.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate include other thiazole derivatives such as:
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
These compounds share structural similarities but may differ in their reactivity, biological activity, and applications
Biological Activity
Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
- Chemical Formula : C12H20BrN2O2S
- Molecular Weight : 306.20 g/mol
- CAS Number : 301221-79-4
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For instance, compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances the anticancer activity of these compounds.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 (liver carcinoma) | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Inhibits tubulin polymerization |
The presence of a bromine atom in this compound may contribute to its enhanced biological activity by facilitating interactions with cellular targets.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticonvulsant Activity
Thiazole-based compounds have been evaluated for anticonvulsant properties. For example, certain thiazole derivatives have demonstrated effectiveness in animal models for epilepsy, potentially through modulation of neurotransmitter systems.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including this compound, revealed promising results against human cancer cell lines. The compound was tested against multiple cell lines, showing a dose-dependent reduction in cell viability.
Case Study 2: Mechanistic Insights
Research into the mechanism of action for thiazole derivatives has shown that they may induce apoptosis via the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
